6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid
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Overview
Description
6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridazine ring fused to a pyridine ring, with a carboxylic acid group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, a pyridazine derivative can be reacted with a pyridine derivative in the presence of a strong acid or base to form the fused ring structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where the pyridazine or pyridine rings have been modified.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: Similar structure but lacks the pyridazine ring.
3-Pyridazin-3-ylpyridine-2-carboxylic acid: Similar but without the methyl group.
6-Methylpyridine-2-carboxylic acid: Similar but lacks the pyridazine ring.
Uniqueness: 6-Methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid is unique due to the presence of both pyridazine and pyridine rings, which can provide distinct chemical and biological properties compared to its similar compounds.
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Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-methyl-3-pyridazin-3-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-4-5-8(10(13-7)11(15)16)9-3-2-6-12-14-9/h2-6H,1H3,(H,15,16) |
InChI Key |
AVSQEOLVCFGSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NN=CC=C2)C(=O)O |
Origin of Product |
United States |
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